methyl 3-dodecanamidopropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Typically, a compound’s description includes its IUPAC name, common names, and identifiers like the CAS number and EC/List number .
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction .Molecular Structure Analysis
The molecular structure can be determined using techniques like X-ray crystallography . The molecular formula and the arrangement of atoms in the molecule are part of this analysis .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reagents, conditions, and the mechanism of these reactions .Physical and Chemical Properties Analysis
This includes studying properties like boiling point, density, solubility, and spectral properties. Techniques like NMR, IR spectroscopy, and mass spectrometry are often used .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 3-dodecanamidopropanoate involves the reaction of dodecanoic acid with N,N-dimethylpropan-1-amine to form N,N-dimethyl-3-dodecanamidopropan-1-amine, which is then esterified with methanol and hydrolyzed to yield the final product.", "Starting Materials": [ "Dodecanoic acid", "N,N-dimethylpropan-1-amine", "Methanol", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Dodecanoic acid is reacted with N,N-dimethylpropan-1-amine in the presence of a catalyst such as p-toluenesulfonic acid to form N,N-dimethyl-3-dodecanamidopropan-1-amine.", "Step 2: N,N-dimethyl-3-dodecanamidopropan-1-amine is esterified with methanol in the presence of a catalyst such as sulfuric acid to form methyl 3-dodecanamidopropanoate.", "Step 3: Methyl 3-dodecanamidopropanoate is hydrolyzed with sodium hydroxide in water to yield the final product, methyl 3-dodecanamidopropanoate. The reaction mixture is then acidified with hydrochloric acid to obtain the product in its pure form." ] } | |
CAS-Nummer |
173953-13-4 |
Molekularformel |
C16H31NO3 |
Molekulargewicht |
285.42 g/mol |
IUPAC-Name |
methyl 3-(dodecanoylamino)propanoate |
InChI |
InChI=1S/C16H31NO3/c1-3-4-5-6-7-8-9-10-11-12-15(18)17-14-13-16(19)20-2/h3-14H2,1-2H3,(H,17,18) |
InChI-Schlüssel |
DIPNQRYMIPDROO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC(=O)NCCC(=O)OC |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.